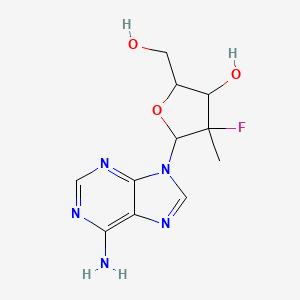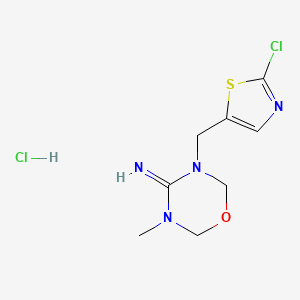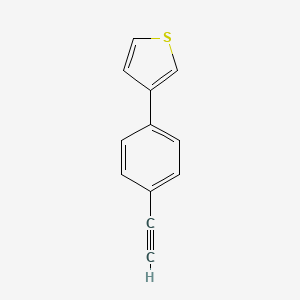
3-(4-Ethynylphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethynylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The ethynylphenyl group attached to the thiophene ring enhances its electronic properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynylphenyl)thiophene typically involves the coupling of a thiophene derivative with an ethynylphenyl compound. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated thiophene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 3-(4-Ethynylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes, acylated thiophenes.
科学研究应用
3-(4-Ethynylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of 3-(4-Ethynylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.
相似化合物的比较
Thiophene: The parent compound with a simpler structure.
2,5-Dibromothiophene: A halogenated derivative used in various coupling reactions.
3-(4-Bromophenyl)thiophene: Similar to 3-(4-Ethynylphenyl)thiophene but with a bromine atom instead of an ethynyl group.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications .
属性
分子式 |
C12H8S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
3-(4-ethynylphenyl)thiophene |
InChI |
InChI=1S/C12H8S/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h1,3-9H |
InChI 键 |
GWCSFKHAYWWIJC-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
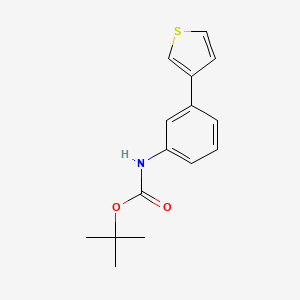


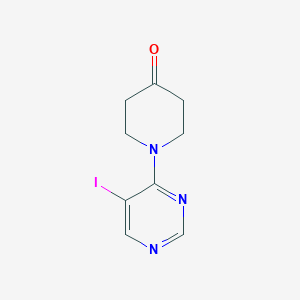
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)
![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)

